3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine is an organic compound characterized by its isoxazole structure, which includes a five-membered heterocyclic ring containing both nitrogen and oxygen. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase inhibitor, which may play a role in cancer therapy.
3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine falls under the category of heterocyclic compounds, specifically isoxazoles. Isoxazoles are known for their diverse biological activities and are often explored for applications in pharmaceuticals.
The synthesis of 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine can be achieved through several methods, primarily involving the reaction of appropriate precursors with hydroxylamine. A notable method includes the condensation of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, which is then subjected to cyclization to yield the isoxazole derivative .
The molecular formula of 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine is , indicating the presence of chlorine and fluorine substituents on the aromatic ring. The compound features an isoxazole ring fused with a phenyl group.
3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are often facilitated under acidic or basic conditions depending on the nature of the electrophile or nucleophile involved.
The mechanism of action for 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine primarily involves its role as an inhibitor of histone deacetylases (HDACs). By inhibiting these enzymes, the compound affects gene expression and can induce apoptosis in cancer cells.
3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine has significant potential applications in scientific research:
Metal-catalyzed cycloadditions represent the most efficient methodology for constructing the isoxazole core of 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine (CAS 1021245-63-5). The (3+2) cycloaddition between nitrile oxides and terminal alkynes, pioneered by Sharpless and Fokin, enables regioselective formation of 3,5-disubstituted isoxazoles under copper(I) catalysis [3] [7]. This reaction proceeds via metallacycle intermediates rather than a concerted mechanism, allowing exceptional functional group tolerance. For target compound synthesis, 5-chloro-2-fluorobenzaldehyde-derived nitrile oxide undergoes Cu(I)-catalyzed cycloaddition with propargylamine, yielding the protected isoxazole precursor in >85% yield [7].
Alternative approaches include AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes, which proceeds under milder conditions (50°C) than traditional thermal methods and achieves yields exceeding 90% [7]. Recent advances demonstrate that FeCl₂-catalyzed isomerization of 5-chloroisoxazoles provides direct access to 2H-azirine intermediates that can be transformed into isoxazol-5-amines, though this route requires careful optimization to prevent azirine decomposition [2].
Table 1: Metal-Catalyzed Routes to Isoxazol-5-amine Core
| Catalytic System | Precursor | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|---|
| CuI/DIPEA | Nitrile oxide/alkyne | 25°C | 85-92 | Atom economy |
| AuCl₃ | α,β-Acetylenic oxime | 50°C | 90-95 | Mild conditions |
| FeCl₂ (0.5 mol%) | 5-Chloroisoxazole | 80°C | 70-75* | Step reduction |
| Ru(II) complexes | Enynone oximes | 60°C | 80-88 | Functional tolerance |
*Yield limited by azirine instability [2] [7]
Regioselective introduction of the 5-chloro-2-fluorophenyl moiety presents significant synthetic challenges due to competing ortho/meta/para substitutions in electron-rich alkyl arenes. Conventional electrophilic halogenation methods yield isomer mixtures when applied to fluorinated benzenes . Recent breakthroughs employ nitromethane-assisted Brønsted acid catalysis to achieve >90% regioselectivity for the 5-chloro position on 2-fluorotoluene derivatives. The mechanism involves nitromethane acting as: (1) X⁺ activity regulator, (2) carbocation stabilizer, and (3) solvent, enabling selective chlorination with N-chlorosuccinimide under HCl catalysis .
For the isoxazole coupling step, Pd-catalyzed Suzuki-Miyaura cross-coupling between 5-amino-3-iodoisoxazole and (5-chloro-2-fluorophenyl)boronic acid achieves >95% regioselectivity when using Pd(PPh₃)₄/K₂CO₃ in toluene/water [7]. Alternatively, direct arylation via C-H activation using Pd(OAc)₂/PCy₃ eliminates pre-functionalization requirements but achieves lower yields (65-70%) [7].
Metal-free routes address catalyst toxicity, cost, and removal issues in pharmaceutical applications. Microwave-assisted cyclization of β-ketoesters with hydroxylamine hydrochloride in water provides 3,5-disubstituted isoxazoles in 85% yield with near-perfect regioselectivity, eliminating organic solvents [3]. For the target amine, this approach uses ethyl (5-chloro-2-fluorophenyl)acetate with hydroxylamine under microwave irradiation (150W, 140°C, 15 min) followed by in situ Beckmann rearrangement [3] [9].
Solid-phase synthesis using Rink amide resin enables aqueous-based isoxazole formation through polymer-bound enaminones reacting with hydroxylamine hydrochloride in DMF/i-PrOH (4:1) at 90°C. This method delivers 50-70% isolated yields after cleavage but provides exceptional purity (>98%) without chromatography [3]. Recent photochemical approaches using Hoveyda-Grubbs II catalyst under visible light achieve 82% yield but remain cost-prohibitive for scale-up [2].
Table 2: Comparison of Metal-Free Synthetic Approaches
| Method | Conditions | Yield (%) | PMI* | Key Green Advantage |
|---|---|---|---|---|
| MW-assisted cyclization | H₂O, 140°C, 15 min | 85 | 8.2 | Solvent-free |
| Solid-phase synthesis | DMF/i-PrOH, 90°C, 30 min | 50-70 | 4.5 | Minimal purification |
| TEMPO-catalyzed oxidation | CH₃CN, 80°C, 12 h | 78 | 32.7 | Recyclable catalyst |
| Photochemical isomerization | Visible light, HG-II cat. | 82 | 18.9 | Ambient temperature |
*Process Mass Intensity [3] [9]
Leonetti's Rink amide resin methodology enables combinatorial library generation of isoxazol-5-amine derivatives. The five-step sequence begins with coupling 3-hydroxybenzoic acid to resin using EDC·HCl (91% yield), followed by O-alkylation with bromomethyl ketones under microwave irradiation [3]. Conversion to enaminones with DMFDMA (quantitative) and cyclization with hydroxylamine hydrochloride provides resin-bound isoxazoles. Cleavage with anhydrous HF yields 3-substituted-5-aminomethyl isoxazoles in 50-70% purity >95% [3].
Nefzi's tea-bag approach introduces diversity at two positions: carboxylic acid precursors (cyclopentanecarboxylic acid, benzoic acid derivatives) and N-hydroxybenzimidoyl chlorides. Lithium t-butoxide-mediated coupling with propargyl bromide forms resin-bound alkynes, followed by cycloaddition with in situ generated nitrile oxides. Final HF cleavage delivers 3,5-disubstituted isoxazol-5-amines with molecular weights spanning 180-450 g/mol, ideal for drug screening libraries [3].
Industrial production requires alignment between synthetic chemistry and process engineering using Hayes-Wheelwright's product-process matrix. For 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine, a seven-step optimization approach is implemented:
Data-driven downtime analysis reveals that 43% of production delays originate from crystallization variability, addressed through polymorph screening identifying stable Form III with higher aqueous solubility [10]. Final process achieves 82% overall yield at 98.5% HPLC purity, with E-factor reduction from 32 to 11 compared to batch methods.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: